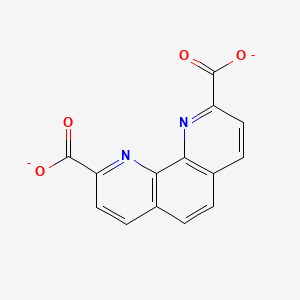

1,10-Phenanthroline-2,9-dicarboxylate

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C14H6N2O4-2 |

|---|---|

Molekulargewicht |

266.21 g/mol |

IUPAC-Name |

1,10-phenanthroline-2,9-dicarboxylate |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |

InChI-Schlüssel |

FXSVCROWUPWXBP-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C(=O)[O-])N=C(C=C2)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pyridine-2,3-dicarboxylic Acid (2,3-Pydc)

- Structural Differences : Unlike PhenDC, 2,3-Pydc lacks the rigid phenanthroline backbone, reducing its ability to form stable π–π interactions. Its carboxylates are adjacent, limiting geometric flexibility in metal coordination .

- Applications : While both ligands form hybrid materials with polyoxometalates (POMs), PhenDC-based complexes exhibit superior thermal stability and catalytic activity due to the phenanthroline scaffold’s rigidity .

1,10-Phenanthroline-4,7-dicarboxylic Acid (4,7-PhenDC)

- Substituent Position : The carboxylates at the 4,7-positions (vs. 2,9- in PhenDC) alter metal-binding geometry. For example, Ru(II) complexes with 4,7-PhenDC favor the water nucleophilic attack (WNA) pathway in water oxidation, whereas 2,9-PhenDC derivatives promote intermolecular radical coupling (I2M) due to steric effects .

- Electronic Effects: 4,7-Substitution reduces electron density at the phenanthroline N donors, weakening metal-ligand bond strength compared to 2,9-PhenDC .

Extraction Performance in Nuclear Separation

Phenanthroline Diamides vs. Bipyridine Diamides (BPyDA)

PhenDC diamides outperform BPyDA analogues due to stronger preorganization and higher solubility in fluorinated solvents, critical for practical extraction systems .

Macrocyclic PhenDC Diamides

Recent work shows that 24-membered macrocycles derived from PhenDC (e.g., piperazine-linked) enable alkaline-phase extraction of Am(III)/Eu(III) (pH 9–11), a stark contrast to linear PhenDC diamides, which operate optimally in acidic conditions (pH 1–3) . This switch is attributed to the macrocycle’s enhanced cavity size and reduced proton competition at high pH .

Fluorinated Derivatives

Fluorination of PhenDC at the 4,7-positions (4,7-DiF-PhenDC) introduces unique properties:

- Acidity: The pKa of fluorinated derivatives decreases by ~2 units compared to non-fluorinated PhenDC, enhancing stability in highly acidic media (e.g., HNO3) .

- Luminescence: Eu(III) complexes with fluorinated PhenDC exhibit 30% higher quantum yields due to reduced non-radiative decay from C–H vibrations .

Research Findings and Trends

Substituent Effects : Chlorine or fluorine substituents at the 4,7-positions of PhenDC enhance lipophilicity and radiation resistance, critical for nuclear applications .

Supramolecular Design : PhenDC’s carboxylates enable predictable hydrogen-bonded networks, as seen in the Ni(II) complex’s 3D architecture .

Computational Insights : DFT studies confirm that PhenDC’s low reorganization energy (<10 kcal/mol) minimizes structural distortion upon metal binding, a key advantage over flexible ligands like BPyDA .

Q & A

Q. What are the standard synthetic routes for preparing 1,10-phenanthroline-2,9-dicarboxylate (H₂phenda)?

The ligand is synthesized via a two-step oxidation process starting from 2,9-dimethyl-1,10-phenanthroline.

- Step 1 : Oxidation with selenium dioxide (SeO₂) in dioxane under reflux yields 1,10-phenanthroline-2,9-dicarbaldehyde.

- Step 2 : Further oxidation with concentrated nitric acid (HNO₃) converts the aldehyde groups to carboxylic acids.

Critical Note : Purification via recrystallization (e.g., methanol) is essential to remove selenium byproducts and avoid contamination with 5,6-dihydro-5,6-dioxo derivatives .

Q. How is the purity and structural integrity of H₂phenda verified experimentally?

- Elemental Analysis : Confirms stoichiometry (C, H, N content).

- FT-IR Spectroscopy : Identifies carboxylate C=O stretches (~1680–1720 cm⁻¹) and phenanthroline C=N vibrations (~1600 cm⁻¹) .

- Single-Crystal XRD : Resolves bond lengths (e.g., C–O ≈ 1.26 Å) and confirms monoclinic crystal symmetry (space group P 1 21/a 1) .

Q. What are the primary applications of H₂phenda in coordination chemistry?

H₂phenda acts as a multifunctional ligand with dual coordination sites:

- N-donors from the phenanthroline core bind transition metals (e.g., Ni²⁺, Mn²⁺).

- Carboxylate groups facilitate hydrogen bonding, enabling supramolecular assembly (e.g., 3D networks via O–H⋯O interactions) .

Advanced Research Questions

Q. How can metal-ligand stoichiometry influence the topology of H₂phenda-based coordination polymers?

- 1:1 Metal:Ligand Ratio : Favors mononuclear complexes (e.g., [Ni(L)(H₂O)₃]·H₂O) with tridentate coordination (two N, one O donor).

- 2:1 or Higher Ratios : Promote polymeric frameworks via carboxylate bridging. Example : Mn²⁺ complexes form distorted dodecahedral geometries with π-π stacking (centroid distance: 3.55 Å) .

Methodological Tip : Vary reaction solvents (e.g., MeOH/H₂O vs. DMF) to control crystallization pathways .

Q. What strategies optimize H₂phenda derivatives for selective actinide/lanthanide separation?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl at 4,7-positions) to reduce Brønsted basicity and enhance solubility in acidic media.

- Amidation : Replace carboxylates with alicyclic amides (e.g., piperidine derivatives) to tailor lipophilicity and extraction efficiency. Data : Diamides achieve >90% yield and solubility up to 0.023 mol/L in nitrobenzotri fluoride .

Q. How can computational modeling predict H₂phenda’s supramolecular behavior?

Q. What analytical techniques resolve contradictions in H₂phenda’s redox activity?

- Cyclic Voltammetry : Identifies redox peaks (e.g., Mn²⁺/Mn³⁺ at +0.85 V vs. Ag/AgCl).

- EPR Spectroscopy : Detects paramagnetic species in solution (e.g., Cu²⁺ complexes with g ≈ 2.1).

Case Study : Conflicting reports on Fe³⁺ binding are resolved by correlating pH-dependent speciation with UV-vis absorption bands .

Methodological Tables

Q. Table 1. Key Crystallographic Data for H₂phenda Complexes

| Parameter | [Ni(L)(H₂O)₃]·H₂O | Mn-phenda |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P 1 21/a 1 |

| Coordination Geometry | Octahedral | Dodecahedral |

| H-bond Donor/Acceptor | 6 O–H⋯O | 8 N–H⋯O, O–H⋯O |

Table 2. Solubility of H₂phenda Diamides in Solvents

| Diamide Derivative | Solubility in F-3 (mol/L) |

|---|---|

| Piperidine-substituted | 0.023 |

| Morpholine-substituted | 0.015 |

| Pyrrolidine-substituted | 0.018 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.